3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one
Overview
Description
3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one is a complex organic compound with the molecular formula C19H20N2O4. It is known for its unique chemical structure, which includes a quinolinone core substituted with methoxy and dimethoxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit activity as monoamine oxidase inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target enzyme .
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor, it could potentially affect the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitter levels that are altered .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxyaniline with formaldehyde and 7-methoxy-1,2-dihydroquinolin-2-one under acidic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Nucleophiles like halides, amines, under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar structural features but different biological activities.
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Another compound with a dimethoxyphenyl group but different chemical properties.
Uniqueness
3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one is unique due to its specific combination of a quinolinone core with methoxy and dimethoxyphenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one is a synthetic compound belonging to the dihydroquinolinone class, characterized by its bicyclic structure and specific functional groups. Its molecular formula is C19H20N2O4, with a molecular weight of 340.37 g/mol. The compound features a methoxy group at the 7-position and a dimethoxyphenyl group linked via an amino group at the 3-position, contributing to its potential biological activities.
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of receptor tyrosine kinases (RTKs) . RTKs are crucial in cell signaling pathways that regulate various cellular processes, including proliferation and survival, which are often dysregulated in cancer. Specifically, compounds similar to this one have shown promising results in inhibiting:
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
These activities suggest potential applications in cancer therapy and other diseases where RTK signaling is implicated.
Antimicrobial Activity
In addition to its anticancer potential, this compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of quinolinones possess activity against various pathogens, including Mycobacterium tuberculosis. The biological evaluation demonstrated that certain analogs exhibited significant antimycobacterial activity with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for diverse modifications that can enhance its biological activity. The following table summarizes key features and related compounds:
Compound Name | Structure | Key Features |
---|---|---|
4-Aminoquinoline | Structure | Antimalarial activity; simple amino substitution. |
7-Hydroxy-1,2-dihydroquinolin-2-one | Structure | Hydroxy group enhances solubility; potential neuroprotective effects. |
3-(Dimethylamino)-7-methoxy-1,2-dihydroquinolin-2-one | Structure | Dimethylamino group increases lipophilicity; studied for antitumor properties. |
The combination of methoxy and dimethoxy groups in this compound may confer distinct pharmacological properties compared to other similar compounds.
In Vitro Studies
Several studies have investigated the biological activity of this compound through in vitro assays:
- Cancer Cell Lines : The compound has been tested against various cancer cell lines, showing inhibition of cell growth at micromolar concentrations.
- Antimycobacterial Activity : In vitro evaluations against Mycobacterium tuberculosis revealed effective inhibition with an IC50 value of approximately 2.93 µM .
In Vivo Studies
Animal models have further elucidated the therapeutic potential of this compound:
Properties
IUPAC Name |
3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-15-6-4-12-8-13(19(22)21-16(12)10-15)11-20-14-5-7-17(24-2)18(9-14)25-3/h4-10,20H,11H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRMZMXIYWWCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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